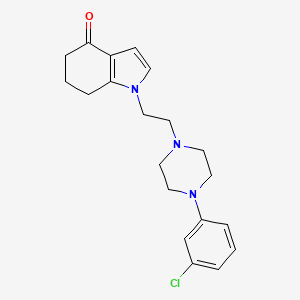

NEO 376

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-6,7-dihydro-5H-indol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3O/c21-16-3-1-4-17(15-16)23-12-9-22(10-13-23)11-14-24-8-7-18-19(24)5-2-6-20(18)25/h1,3-4,7-8,15H,2,5-6,9-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQSQHUPRBBCQRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CN2CCN3CCN(CC3)C4=CC(=CC=C4)Cl)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496921-73-4 | |

| Record name | NEO-376 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0496921734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NEO-376 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJL44YTX8J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of GC376: A Covalent Inhibitor of Viral 3C-like Protease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

GC376 is a potent, broad-spectrum antiviral agent that has demonstrated significant efficacy against a range of coronaviruses, including the feline infectious peritonitis virus (FIPV) and SARS-CoV-2, the causative agent of COVID-19.[1][2] This dipeptide-based protease inhibitor acts as a prodrug, converting to its active aldehyde form, GC373, to exert its antiviral effects.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of GC376, detailing its molecular interactions, inhibitory activity, and the experimental methodologies used to elucidate its function.

Mechanism of Action: Covalent Inhibition of 3C-like Protease (3CLpro)

The primary molecular target of GC376 is the 3C-like protease (3CLpro), also known as the main protease (Mpro), an enzyme crucial for viral replication.[1][5] This protease is responsible for the cleavage of viral polyproteins into functional proteins required for the assembly of new viral particles.[5] The structure of 3CLpro is highly conserved across various coronaviruses, which accounts for the broad-spectrum activity of GC376.[1]

GC376 is administered as a bisulfite adduct of the aldehyde GC373, which enhances its stability.[2] Upon entering the body, it is converted to its active aldehyde form, GC373.[3][4] The aldehyde group of GC373 then forms a covalent bond with the catalytic cysteine residue (e.g., Cys145 in SARS-CoV-2 Mpro) in the active site of the 3CLpro.[2][6] This covalent modification results in the formation of a hemithioacetal, which effectively and irreversibly blocks the enzymatic activity of the protease.[6] By inhibiting 3CLpro, GC376 prevents the processing of the viral polyprotein, thereby halting viral replication and maturation.[5]

Quantitative Inhibitory Activity

The inhibitory potency of GC376 and its active form, GC373, has been quantified against various viral proteases and in cell-based assays. The following table summarizes key inhibitory concentrations (IC50) and dissociation constants (KD).

| Virus/Protease | Inhibitor | Parameter | Value | Assay Type | Reference |

| SARS-CoV-2 Mpro | GC376 | IC50 | 0.89 μM | FRET Assay | [6] |

| SARS-CoV-2 Mpro | GC376 | KD | 1.6 μM | Isothermal Titration Calorimetry (ITC) | [6] |

| SARS-CoV-2 | GC376 | EC50 | 3.37 μM | Plaque Reduction Assay (Vero E6 cells) | [1] |

| SARS-CoV-2 | GC376 | EC50 | 0.70 μM | Antiviral Assay (Vero cells) | [7] |

| PEDV 3CLpro | GC376 | IC50 | ~1.11 μM | Not Specified | [8] |

| TGEV | GC376 sodium | IC50 | 0.15 μM | Not Specified | [9] |

| FIPV | GC376 sodium | IC50 | 0.2 μM | Not Specified | [9] |

| PTV | GC376 sodium | IC50 | 0.15 μM | Not Specified | [9] |

Experimental Protocols

Fluorescence Resonance Energy Transfer (FRET) Enzymatic Assay

This assay is utilized to determine the in vitro inhibitory activity of compounds against the viral protease.

-

Reagents and Materials:

-

Purified recombinant 3CLpro/Mpro.

-

A fluorogenic substrate peptide that is cleaved by the protease, separating a quencher and a fluorophore.

-

GC376 or other test inhibitors.

-

Assay buffer.

-

96-well black plates.

-

Fluorescence microplate reader.

-

-

Procedure:

-

The 3CLpro enzyme is incubated with varying concentrations of GC376 in the assay buffer for a defined period (e.g., 30 minutes at 37°C) in the wells of a 96-well plate.[9]

-

The fluorogenic substrate is then added to initiate the enzymatic reaction.[9]

-

The fluorescence intensity is measured over time using a microplate reader at appropriate excitation and emission wavelengths.[9]

-

The rate of substrate cleavage is proportional to the fluorescence signal.

-

The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated by plotting the enzyme activity against the inhibitor concentration.

-

Cell-Based Antiviral Assay (Plaque Reduction Assay)

This assay evaluates the ability of a compound to inhibit viral replication in a cellular context.

-

Reagents and Materials:

-

Procedure:

-

Vero E6 cells are seeded in multi-well plates and grown to confluence.[8]

-

The cells are then infected with a known amount of the virus.[8]

-

After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a medium containing serial dilutions of GC376.[8]

-

The plates are incubated for a period sufficient for plaque formation (e.g., 2-3 days).

-

The cell monolayer is then fixed and stained with crystal violet to visualize the plaques (areas of cell death caused by the virus).

-

The number of plaques is counted for each inhibitor concentration.

-

The EC50 value, the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control, is determined.

-

Visualizations

Caption: Mechanism of action of GC376.

Caption: Workflow for a FRET-based enzymatic assay.

Caption: Workflow for a plaque reduction assay.

References

- 1. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GC376 - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]

- 4. Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GC376 - FIP Warriors CZ/SK ® [fipwarriors.eu]

- 6. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Scientists identified GC376 and Boceprevir can inhibit SARS-CoV-2----INSTITUTE OF MICROBIOLOGY CHINESE ACADEMY OF SCIENCES [english.im.cas.cn]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

Abstract GC376 is a potent, dipeptide-based preclinical antiviral agent that functions as a competitive inhibitor of the coronavirus main protease (Mpro or 3CLpro). As a prodrug of the aldehyde GC373, it demonstrates broad-spectrum activity by covalently binding to the catalytic cysteine residue of Mpro, an enzyme essential for viral replication. This mechanism effectively halts the processing of viral polyproteins, thereby inhibiting the proliferation of a wide range of coronaviruses, including those responsible for Feline Infectious Peritonitis (FIP), SARS-CoV, MERS-CoV, and SARS-CoV-2. While GC376 has shown remarkable success in treating FIP in cats, its efficacy in rodent models for SARS-CoV-2 has been more modest, highlighting both its potential as a lead compound and the need for further optimization. This document provides a comprehensive technical overview of GC376, detailing its mechanism of action, summarizing quantitative in vitro and in vivo data, and outlining key experimental protocols for its evaluation.

Introduction

The global health landscape has been significantly shaped by outbreaks of pathogenic coronaviruses, including Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV), Middle East Respiratory Syndrome Coronavirus (MERS-CoV), and the causative agent of the COVID-19 pandemic, SARS-CoV-2. These viruses underscore the urgent need for broad-spectrum antiviral therapeutics. A highly conserved and validated therapeutic target among coronaviruses is the main protease, also known as 3C-like protease (Mpro/3CLpro).[1] This enzyme plays a critical role in the viral life cycle by cleaving two large polyproteins, pp1a and pp1ab, into functional non-structural proteins (NSPs) that are essential for viral replication and transcription.[2][3]

GC376 is a dipeptidyl bisulfite adduct prodrug that is converted to its active aldehyde form, GC373, under physiological conditions.[4] It was initially developed as a potent inhibitor of the Feline Infectious Peritonitis Virus (FIPV) Mpro and has demonstrated significant therapeutic success in treating this otherwise fatal disease in cats.[5][6] Given the structural conservation of Mpro across different coronaviruses, GC376 has been investigated as a broad-spectrum inhibitor, showing potent activity against SARS-CoV, MERS-CoV, and SARS-CoV-2.[1][6][7]

Mechanism of Action

The antiviral activity of GC376 is rooted in its targeted inhibition of the coronavirus main protease (Mpro). The process begins with the intracellular conversion of the GC376 prodrug to its active aldehyde form, GC373.[4]

-

Prodrug Conversion : GC376, a bisulfite adduct, is designed for improved stability and solubility. In vivo, it reverts to GC373, which contains a reactive aldehyde warhead.[4]

-

Competitive Inhibition : GC373 acts as a competitive inhibitor, mimicking the dipeptide substrate of the Mpro. It fits into the enzyme's substrate-binding pocket.[1]

-

Covalent Bonding : The aldehyde group of GC373 forms a covalent hemithioacetal bond with the sulfur atom of the catalytic cysteine residue (Cys145) in the Mpro active site.[1][8][9]

-

Inactivation of Mpro : This covalent modification effectively and reversibly inactivates the enzyme, preventing it from cleaving the viral polyproteins (pp1a/pp1ab).

-

Replication Arrest : Without the functional NSPs produced by Mpro cleavage, the virus cannot assemble its replication-transcription complex, and viral replication is halted.[1]

Crystal structure analyses of SARS-CoV-2 Mpro in complex with GC376 have confirmed that the inhibitor binds to the substrate-binding site and covalently links to Cys145, providing a clear structural basis for its inhibitory mechanism.[1][8]

In Vitro Efficacy and Specificity

GC376 has demonstrated potent and broad-spectrum antiviral activity against a variety of coronaviruses in cell-based and enzymatic assays. Its efficacy is measured by its half-maximal effective concentration (EC50) in inhibiting viral replication and its half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) against the purified Mpro enzyme.

Data Presentation

The following tables summarize the quantitative data for GC376's in vitro activity.

Table 1: In Vitro Antiviral Activity (EC50) of GC376 against Coronaviruses

| Virus | Cell Line | EC50 (µM) | Reference(s) |

|---|---|---|---|

| SARS-CoV-2 | Vero E6 | 0.18 | [8] |

| SARS-CoV-2 | Vero E6 | 0.70 | [9] |

| SARS-CoV-2 | Various | 0.5 - 3.4 | [2] |

| SARS-CoV-2 | Vero | 2.19 - 3.37 | [10] |

| FIPV | CRFK | 0.406 | [11] |

| MERS-CoV | Vero | ~0.5 (analogs) |[12] |

Table 2: Mpro Enzyme Inhibition Constants (IC50/Ki) for GC376

| Virus Mpro | Constant | Value | Reference(s) |

|---|---|---|---|

| SARS-CoV-2 | IC50 | 0.03 µM | [13] |

| SARS-CoV-2 | IC50 | 0.19 ± 0.04 µM | [12] |

| SARS-CoV-2 | IC50 | 0.89 µM | [1] |

| SARS-CoV-2 | IC50 | 1.5 µM | [8] |

| SARS-CoV-2 | Ki | 40 nM | [5] |

| SARS-CoV | Ki | 20 nM | [5] |

| FIPV | Ki | 2.1 nM | [5] |

| MERS-CoV | IC50 | 2.16-fold higher than FIPV |[6] |

Table 3: Cytotoxicity (CC50) and Selectivity Index (SI) of GC376

| Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference(s) |

|---|---|---|---|

| Vero E6 | > 200 | > 1111 (based on EC50 of 0.18 µM) | [8] |

| Various | > 200 | > 200 (for derivatives) | [4] |

| Vero | > 100 | > 29 - 45 (based on EC50 range) |[10] |

The high CC50 values indicate low cytotoxicity, and the resulting high Selectivity Index underscores GC376's specificity for viral targets over host cells.

In Vivo Studies

The promising in vitro profile of GC376 led to its evaluation in animal models for coronavirus diseases.

-

Feline Infectious Peritonitis (FIP): In its most significant success, GC376 demonstrated the ability to reverse the progression of FIP in both experimentally and naturally infected cats.[5][6] Treatment regimens, typically around 10-15 mg/kg administered subcutaneously twice daily, led to remission in a majority of treated animals, establishing a benchmark for Mpro inhibitor efficacy in a clinical setting.[14]

-

SARS-CoV-2 (K18-hACE2 Mouse Model): The in vivo efficacy of GC376 against SARS-CoV-2 was evaluated in transgenic mice expressing the human ACE2 receptor.[2][15] While treatment did not significantly improve overall clinical symptoms or survival rates, it did lead to positive virological outcomes.[2][16] Notably, GC376 treatment resulted in milder tissue lesions, reduced inflammation, and significantly lower viral loads, particularly in the brain, where a 5-log reduction was observed in mice challenged with a low virus dose.[2][17] A slight improvement in survival (from 0% to 20%) was noted in mice receiving a high viral dose.[2][18] These findings suggest that while GC376 can act as a SARS-CoV-2 antiviral in vivo, its efficacy is modest and may be limited by factors such as pharmacokinetics.[17]

Table 4: Summary of In Vivo Efficacy Studies of GC376

| Animal Model | Virus | Dose Regimen | Key Findings | Reference(s) |

|---|---|---|---|---|

| Cat | FIPV | 10-15 mg/kg, SC, q12h | Reversal of clinical FIP progression; high remission rate. | [6][14] |

| K18-hACE2 Mouse | SARS-CoV-2 | 20 mg/kg, IP, q12h | Reduced viral loads (especially in brain), milder lesions; no significant improvement in clinical signs or survival. |[2][15][19] |

Pharmacokinetics and Resistance

Pharmacokinetics (PK)

Pharmacokinetic studies have revealed that GC376 is rapidly absorbed after intramuscular or subcutaneous administration but may have limitations in overall bioavailability and tissue distribution.[20]

-

Absorption and Distribution: In mice, peak plasma level was reached at approximately 0.22 hours post-injection.[20] However, studies in rats indicated that the overall in vivo utilization of GC376 is significantly lower than that of the nucleoside analog GS-441524.[20]

-

Brain Penetration: A critical limitation observed in cats is the poor penetration of GC376 into the central nervous system, with brain concentrations reaching only 3% of those in the plasma.[14] This is consistent with the neurological relapses seen in some FIP-treated cats and may explain the more pronounced effect on brain viral loads in mice, where the blood-brain barrier might have been compromised by the infection.

Table 5: Pharmacokinetic Parameters of GC376 in Animal Models

| Species | Administration Route | Tmax (h) | Cmax (µg/mL) | AUC0-t (µg·h/mL) | Reference(s) |

|---|---|---|---|---|---|

| Mouse | Intramuscular | 0.22 ± 0.07 | Not Reported | Not Reported | [20] |

| Rat | Intramuscular | 1.30 ± 0.60 | 12.56 ± 1.90 | 92.14 ± 9.99 |[20] |

Resistance

The prolonged use of any antiviral carries the risk of inducing drug resistance. For Mpro inhibitors, this is a critical consideration. Studies using FIPV passaged in the presence of GC376 have shown that resistance can emerge. Interestingly, the selected mutations were not in the Mpro gene itself but in the nsp12 (RdRp) region at an Mpro cleavage site. This mutation appears to facilitate more efficient cleavage by Mpro, compensating for the inhibitor's presence and conferring resistance.[21] This highlights a novel mechanism of resistance and suggests that combination therapy targeting both Mpro and RdRp could be a robust strategy to prevent the emergence of resistant strains.[7]

Experimental Protocols

Detailed and standardized protocols are essential for the evaluation of antiviral compounds like GC376.

Mpro Inhibition Assay (FRET-based)

This assay quantifies the direct inhibitory effect of a compound on the Mpro enzyme's proteolytic activity.

-

Reagents : Purified recombinant Mpro enzyme, a fluorogenic substrate with a fluorescence resonance energy transfer (FRET) pair (e.g., Abz-SVTLQSG-Tyr(NO2)-R), assay buffer (e.g., 25 mM Bis-Tris, 1 mM DTT, pH 7.0).[5]

-

Procedure : a. Prepare serial dilutions of GC376 in the assay buffer. b. In a 96-well plate, add a fixed concentration of Mpro enzyme (e.g., 50-100 nM). c. Add the GC376 dilutions to the wells and pre-incubate for 10-15 minutes at 37°C.[5] d. Initiate the enzymatic reaction by adding the FRET substrate (e.g., 40 µM). e. Monitor the increase in fluorescence over time using a plate reader.

-

Data Analysis : Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value using a dose-response curve fit.

Antiviral Plaque Reduction Assay

This assay is the gold standard for quantifying the inhibition of infectious virus production.

-

Cell Seeding : Seed a confluent monolayer of susceptible cells (e.g., Vero E6 for SARS-CoV-2) in 6- or 12-well plates and incubate overnight.

-

Infection : Remove the culture medium and infect the cells with a known amount of virus (e.g., to produce 50-100 plaques/well). Allow the virus to adsorb for 1 hour at 37°C.[22]

-

Treatment : Remove the virus inoculum. Overlay the cells with a semi-solid medium (e.g., containing 0.8% low-melting-point agarose) mixed with serial dilutions of GC376.[22]

-

Incubation : Incubate the plates for 2-3 days at 37°C until plaques are visible.

-

Visualization : Fix the cells (e.g., with 10% formaldehyde) and stain with a dye (e.g., 0.1% crystal violet) to visualize and count the plaques.

-

Data Analysis : Calculate the percentage of plaque inhibition for each concentration relative to the virus control (no compound). Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration.[22]

Cytotoxicity Assay

This assay determines the concentration of the compound that is toxic to the host cells.

-

Reagents : Susceptible cell line, culture medium, commercial viability assay kit (e.g., MTT, XTT, or CellTiter-Glo).[22]

-

Procedure : a. Seed cells in a 96-well plate and incubate overnight. b. Remove the medium and add fresh medium containing serial dilutions of GC376. Include a "cells only" control. c. Incubate for the same duration as the antiviral assays (e.g., 48-72 hours). d. Quantify cell viability using the chosen assay kit according to the manufacturer's instructions.

-

Data Analysis : Calculate the percentage of cell viability relative to the control wells. Determine the 50% cytotoxic concentration (CC50) by plotting viability against the log of the compound concentration.[22]

In Vivo K18-hACE2 Mouse Model Protocol

This protocol evaluates the in vivo efficacy of an antiviral against SARS-CoV-2.

-

Animals : Use K18-hACE2 transgenic mice, which are susceptible to SARS-CoV-2 infection.[2]

-

Procedure : a. Acclimate mice and randomly assign them to treatment (GC376) and control (vehicle) groups. b. Challenge mice intranasally with a specific dose of SARS-CoV-2 (e.g., 10³ or 10⁵ TCID50/mouse).[2][19] c. Begin treatment at a set time post-infection (e.g., 3 hours). Administer GC376 (e.g., 20 mg/kg) or vehicle via intraperitoneal injection twice daily for a specified duration (e.g., 7 days).[2][19] d. Monitor animals daily for clinical signs (activity, appearance) and weight loss.[19] e. At predetermined endpoints (e.g., 2 and 5 days post-infection) or when humane endpoints are reached, euthanize a subset of animals. f. Collect tissues (lungs, brain, nasal turbinates) for analysis.

-

Analysis : Quantify viral loads in tissues via qRT-PCR or TCID50 assay. Perform histopathological examination and immunohistochemistry to assess tissue damage and inflammation.[2]

Discussion and Future Directions

GC376 stands as a seminal Mpro inhibitor that has been instrumental in validating this enzyme as a viable target for pan-coronavirus drug development. Its success in treating FIP in cats is a landmark achievement for veterinary antiviral therapy.[6] However, its transition to a potential therapeutic for human diseases like COVID-19 is met with challenges.

-

Strengths : GC376 possesses potent, broad-spectrum in vitro activity against numerous coronaviruses and has a well-defined mechanism of action with a high barrier to resistance.

-

Weaknesses : The primary limitations are its modest in vivo efficacy against SARS-CoV-2 in mouse models and its suboptimal pharmacokinetic properties, including poor CNS penetration and lower bioavailability compared to other antivirals.[2][14][20]

Future directions should focus on:

-

Combination Therapy : Combining GC376 or its derivatives with inhibitors targeting different viral proteins, such as the RNA-dependent RNA polymerase (RdRp), could produce synergistic effects and further reduce the likelihood of resistance.[7]

-

Structural Optimization : The GC376 scaffold serves as an excellent foundation for structure-based drug design. Modifications, such as the development of deuterated variants, aim to improve metabolic stability, pharmacokinetic profiles, and overall therapeutic efficacy.[16][23]

-

Improving Delivery : Investigating alternative formulations or delivery systems could enhance the bioavailability and tissue distribution of GC376, potentially improving its in vivo performance.

Conclusion

GC376 is a highly effective broad-spectrum coronavirus Mpro inhibitor that has proven its therapeutic value in veterinary medicine. For human applications, while it demonstrates clear in vivo antiviral activity against SARS-CoV-2, its efficacy appears insufficient for monotherapy in its current form. Nonetheless, GC376 remains a critical lead compound and an invaluable research tool. The lessons learned from its development, particularly regarding its pharmacokinetic limitations and resistance profile, provide a clear roadmap for the design and optimization of next-generation Mpro inhibitors with the potential for clinical use against current and future coronavirus threats.

References

- 1. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy of GC-376 against SARS-CoV-2 virus infection in the K18 hACE2 transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Improved SARS-CoV-2 Mpro inhibitors based on feline antiviral drug GC376: Structural enhancements, increased solubility, and micellar studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]

- 6. Reversal of the Progression of Fatal Coronavirus Infection in Cats by a Broad-Spectrum Coronavirus Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure basis for inhibition of SARS-CoV-2 by the feline drug GC376 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Both Boceprevir and GC376 efficaciously inhibit SARS-CoV-2 by targeting its main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Interaction of GC376, a SARS-COV-2 MPRO inhibitor, with model lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Feline coronavirus drug inhibits the main protease of SARS-CoV-2 and blocks virus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Efficacy of a 3C-like protease inhibitor in treating various forms of acquired feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. news-medical.net [news-medical.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. The preclinical inhibitor GS441524 in combination with GC376 efficaciously inhibited the proliferation of SARS-CoV-2 in the mouse respiratory tract - PMC [pmc.ncbi.nlm.nih.gov]

- 21. journals.asm.org [journals.asm.org]

- 22. benchchem.com [benchchem.com]

- 23. Anivive's GC376 Reduces COVID-19 Replication, Shows Potential as New Post-Infection Treatment [prnewswire.com]

GC376: A Technical Guide to a Broad-Spectrum Covalent Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GC376 is a potent, dipeptidyl-based, broad-spectrum antiviral agent that has demonstrated significant efficacy against a wide array of viruses, particularly coronaviruses. It functions as a prodrug, converting to its active aldehyde form, GC373, which acts as a covalent inhibitor of the viral main protease (Mpro), also known as the 3C-like protease (3CLpro). This enzyme is essential for viral replication, making it a prime target for antiviral therapeutics. This document provides a comprehensive technical overview of GC376, detailing its chemical structure, physicochemical properties, mechanism of action, in vitro efficacy, and key experimental protocols relevant to its evaluation.

Chemical Structure and Properties

Structure and Prodrug Mechanism

GC376 is the bisulfite adduct of the active aldehyde compound, GC373.[1][2] This formulation enhances the compound's stability and solubility. In an aqueous environment, such as upon administration, GC376 readily converts to GC373, which is the active pharmacological agent.[3][4] The aldehyde warhead of GC373 is crucial for its mechanism of action.

The chemical structure and conversion process are illustrated below.

Figure 1: Prodrug conversion of GC376 to its active aldehyde form, GC373.

Physicochemical Properties

A summary of the key chemical and physical properties of GC376 is provided in Table 1.

| Property | Value | Reference(s) |

| IUPAC Name | sodium (2S)-1-hydroxy-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate | [2] |

| Molecular Formula | C₂₁H₃₀N₃NaO₈S | [2] |

| Molar Mass | 507.53 g·mol⁻¹ | [2] |

| CAS Number | 1416992-39-6 | [2] |

| Solubility | Soluble in DMSO and water. For injection, often dissolved in 10% ethanol and 90% PEG-400. | [5][6] |

| Appearance | White to off-white solid | N/A |

| Storage | Dry, dark at 0-4°C for short term or -20°C for long term. | [6] |

Mechanism of Action

GC376 targets the main protease (Mpro or 3CLpro) of coronaviruses. Mpro is a cysteine protease that is critical for the viral life cycle, as it cleaves the viral polyproteins (pp1a and pp1ab) into functional non-structural proteins (nsps).[7][8] Inhibition of Mpro halts viral replication.

The active form, GC373, is a peptidomimetic inhibitor that binds to the active site of Mpro. The aldehyde group of GC373 forms a covalent bond with the catalytic cysteine residue (Cys145 in SARS-CoV-2 Mpro).[1][9] This reversible covalent interaction results in the formation of a hemithioacetal, which effectively blocks the enzyme's catalytic activity.[1]

Figure 2: Signaling pathway illustrating the inhibitory action of GC376 on viral replication.

Antiviral Activity

GC376 has demonstrated potent in vitro activity against a wide range of coronaviruses. The half-maximal effective concentration (EC₅₀) and half-maximal inhibitory concentration (IC₅₀) values are summarized in Table 2.

| Virus | Assay Type | Cell Line | EC₅₀ / IC₅₀ (µM) | Reference(s) |

| SARS-CoV-2 | Antiviral (CPE) | Vero E6 | 0.70 | [10] |

| SARS-CoV-2 | Antiviral (Plaque) | Vero E6 | 3.37 | [8] |

| SARS-CoV-2 | Mpro Inhibition | N/A | 0.89 | [11] |

| FIPV | Mpro Inhibition | N/A | Kᵢ = 0.0021 | [3][4] |

| SARS-CoV | Mpro Inhibition | N/A | Kᵢ = 0.020 | [3][4] |

| HCoV-NL63 | Antiviral (CPE) | Caco-2 | 0.7013 | N/A |

| TGEV | Mpro Inhibition | N/A | 0.15 | N/A |

| Compound | Assay Type | Cell Line | CC₅₀ (µM) | Reference(s) |

| GC376 | Cytotoxicity | Vero E6 | >100 - >200 | [12][13] |

Key Experimental Methodologies

Mpro/3CLpro Inhibition Assay (FRET-Based)

This assay quantitatively measures the ability of an inhibitor to block the enzymatic activity of Mpro using a Förster Resonance Energy Transfer (FRET) peptide substrate.

Methodology

-

Reagent Preparation :

-

Assay Buffer : 20 mM Tris pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT.[7]

-

Enzyme Solution : Recombinant Mpro is diluted to a final concentration of 50 nM in assay buffer.[3]

-

Substrate Solution : A FRET peptide substrate (e.g., Abz-SVTLQSG-Y(NO2)-R) is prepared as a stock solution in DMSO and diluted in assay buffer to the desired concentration (e.g., 40 µM).[3]

-

Inhibitor Solution : GC376 is serially diluted in DMSO and then further diluted in assay buffer to achieve final concentrations typically ranging from 0.01 to 0.4 µM.[3]

-

-

Assay Procedure :

-

Add diluted GC376 solutions to the wells of a black 96-well microplate.

-

Add the 50 nM Mpro enzyme solution to each well.

-

Pre-incubate the plate for 10-30 minutes at 37°C to allow for inhibitor-enzyme binding.[3][7]

-

Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.

-

Immediately place the plate in a fluorescence plate reader.

-

-

Data Acquisition and Analysis :

-

Monitor the increase in fluorescence signal over time (e.g., for 7 minutes) at an excitation wavelength of 320 nm and an emission wavelength of 420 nm.[3][4]

-

Calculate the initial reaction velocities from the linear portion of the progress curves.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration. The Kᵢ value can be determined from Lineweaver-Burk plots.[3]

-

Figure 3: Experimental workflow for a FRET-based Mpro inhibition assay.

Antiviral Plaque Reduction Assay

This cell-based assay measures the ability of a compound to inhibit the formation of viral plaques, providing a quantitative measure of antiviral efficacy.

Methodology

-

Cell Preparation :

-

Seed Vero E6 cells in 24-well plates at a density of 2 x 10⁵ cells/well and incubate overnight at 37°C with 5% CO₂ to form a confluent monolayer.[1]

-

-

Virus Infection and Treatment :

-

Aspirate the culture medium. Infect cells with SARS-CoV-2 at a Multiplicity of Infection (MOI) calculated to yield 50-100 plaques per well.

-

Incubate for 1 hour at 37°C to allow for viral adsorption.[1]

-

Remove the virus inoculum and wash the cells once with PBS.

-

Add medium (DMEM with 2% FBS) containing serial dilutions of GC376 to the wells. Include virus control (no compound) and cell control (no virus, no compound) wells.[1]

-

-

Overlay and Incubation :

-

Fixation, Staining, and Analysis :

-

Fix the cells with 10% formaldehyde for at least 4 hours.[1]

-

Carefully remove the agarose plug.

-

Stain the cell monolayer with 0.5% crystal violet solution for 15-20 minutes.[1]

-

Gently wash with water and allow to dry.

-

Count the number of plaques in each well. Calculate the percentage of plaque inhibition relative to the virus control and determine the EC₅₀ value.[1]

-

Pharmacokinetics

Pharmacokinetic studies, primarily conducted in cats for the treatment of Feline Infectious Peritonitis (FIP), provide valuable insight into the in vivo behavior of GC376.

| Parameter | Administration | Value / Observation | Reference(s) |

| Dose | Subcutaneous | 15 mg/kg, every 12 hours. | [11][14] |

| Absorption | Subcutaneous | Rapidly absorbed. | N/A |

| Clearance | Oral | Oral administration resulted in a significantly increased overall clearance rate compared to subcutaneous injection. | [15] |

| Metabolism | Oral | Oral GS441524 (another antiviral) showed a slower rate of metabolism compared to oral GC376. | [16] |

Conclusion

GC376 is a well-characterized protease inhibitor with a clear, covalent mechanism of action against the main protease of numerous coronaviruses. Its prodrug strategy enhances its pharmaceutical properties, and it demonstrates potent in vitro efficacy with a high therapeutic index. The established experimental protocols for evaluating its enzymatic inhibition and cell-based antiviral activity are robust and reproducible. The data presented herein support GC376 as a significant lead candidate for the development of broad-spectrum antiviral therapies. Further investigation into its pharmacokinetic properties across different species and optimization of its formulation are critical next steps for its potential clinical translation.

References

- 1. benchchem.com [benchchem.com]

- 2. GC376 - Wikipedia [en.wikipedia.org]

- 3. Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]

- 5. GC376 - FIP Warriors CZ/SK ® [fipwarriors.eu]

- 6. Buy GC376 | 1416992-39-6 | >96% [smolecule.com]

- 7. benchchem.com [benchchem.com]

- 8. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. Both Boceprevir and GC376 efficaciously inhibit SARS-CoV-2 by targeting its main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Improved SARS-CoV-2 Mpro inhibitors based on feline antiviral drug GC376: Structural enhancements, increased solubility, and micellar studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Interaction of GC376, a SARS-COV-2 MPRO inhibitor, with model lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. GC376 sodium | 3C-like proteases (3CLpro) inhibitor | CAS 1416992-39-6 | antiviral | Buy GC-376 sodium from Supplier InvivoChem [invivochem.com]

- 16. Better therapeutic effect of oral administration of GS441524 compared with GC376 - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antiviral Activity of GC376: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antiviral activity of GC376, a potent broad-spectrum inhibitor of viral 3C-like proteases (3CLpro), also known as main proteases (Mpro). GC376 has demonstrated significant efficacy against a wide range of viruses, particularly coronaviruses, by targeting a crucial enzyme in their replication cycle. This document summarizes key quantitative data, details experimental protocols, and provides visual representations of its mechanism of action and experimental workflows.

Core Mechanism of Action

GC376 is a prodrug of GC373, a dipeptide analog that acts as a competitive inhibitor of the 3C-like protease (Mpro).[1] This viral enzyme is essential for processing viral polyproteins into functional proteins necessary for viral replication.[1][2] GC376, as a bisulfite adduct of the active aldehyde GC373, is converted to its active form under physiological conditions.[3][4][5] The active form, GC373, then covalently binds to the catalytic cysteine residue (Cys145) in the Mpro active site, effectively blocking its proteolytic activity and halting the viral life cycle.[1][3][6] Some studies also suggest a dual mechanism of action where GC376 may also inhibit host cathepsin L.[7]

Quantitative Antiviral Activity

The in vitro efficacy of GC376 has been evaluated against a variety of viruses in different cell lines. The half-maximal effective concentration (EC50), the half-maximal inhibitory concentration (IC50), and the half-maximal cytotoxic concentration (CC50) are key parameters to assess its antiviral potency and safety profile.

| Virus | Cell Line | Assay Type | EC50 (µM) | IC50 (µM) | CC50 (µM) | Reference(s) |

| Coronaviruses | ||||||

| SARS-CoV-2 | Vero E6 | Cytopathic Effect (CPE) | 0.18 - 3.37 | - | >100 - >200 | [1][7][8][9][10][11][12][13] |

| Caco-2 | Viral RNA Reduction | ~1.0 | - | - | [14] | |

| A549 | Not Specified | <3 | - | - | [14] | |

| Calu-3 | Not Specified | Potent Inhibition | - | - | [14] | |

| SARS-CoV | - | Mpro Inhibition | - | 4.35 | - | [6][8] |

| MERS-CoV | - | Mpro Inhibition | - | 1.56 | - | [6][8] |

| Feline Infectious Peritonitis Virus (FIPV) | CRFK | Plaque Reduction | 0.19 | - | >150 | [15] |

| - | Mpro Inhibition | - | 0.72 | - | [6][8] | |

| Porcine Epidemic Diarrhea Virus (PEDV) | Vero | Cell Viability | - | - | - | [16] |

| - | Mpro Inhibition | - | 1.11 | - | [6][8][17] | |

| Transmissible Gastroenteritis Coronavirus (TGEV) | - | Mpro Inhibition | - | 0.82 | - | [6][8] |

| Human Coronavirus NL63 (HCoV-NL63) | Caco-2 | Viral RNA Reduction | 0.7013 | - | - | [14] |

| Human Coronavirus 229E (HCoV-229E) | A549 | Not Specified | <3 | - | - | [14] |

| Human Coronavirus OC43 (HCoV-OC43) | A549 | Not Specified | <3 | - | - | [14] |

| Noroviruses | ||||||

| Norovirus (unspecified) | HG23 | Not Specified | 0.3 | - | - | [17] |

Experimental Protocols

Detailed methodologies for key in vitro experiments are outlined below. It is imperative that all experiments involving live viruses are conducted in appropriate biosafety level (BSL) facilities.

Cytopathic Effect (CPE) Inhibition Assay

This assay assesses the ability of an antiviral compound to protect host cells from virus-induced cell death.

Materials:

-

Vero E6 cells (or other susceptible cell line)

-

96-well plates

-

DMEM with 2% FBS

-

SARS-CoV-2 (or other target virus)

-

GC376

-

Cell viability assay kit (e.g., CellTiter-Glo®)

Protocol:

-

Cell Seeding: Seed Vero E6 cells in 96-well plates at a density of 2 x 10^4 cells/well and incubate overnight.[1]

-

Compound and Virus Addition: Prepare serial dilutions of GC376. Aspirate the medium and add the diluted compound to the cells. Subsequently, infect the cells with the virus at a specific multiplicity of infection (MOI).[1] Include virus control (cells + virus, no compound), cell control (cells only), and compound control (cells + compound, no virus) wells.[1]

-

Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2, or until approximately 90% CPE is observed in the virus control wells.[1]

-

Viability Assessment: Quantify cell viability using a commercial assay kit according to the manufacturer's instructions.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to the cell control. Determine the EC50 value by plotting the percentage of viability against the log of the compound concentration.

Plaque Reduction Assay

This assay quantifies the inhibition of viral replication by measuring the reduction in the number of viral plaques.

Materials:

-

Vero E6 cells (or other susceptible cell line)

-

6-well or 12-well plates

-

DMEM with 2% FBS

-

SARS-CoV-2 (or other target virus)

-

GC376

-

Agarose (low-melting-point)

-

Crystal violet solution

Protocol:

-

Cell Seeding: Seed Vero E6 cells in plates to form a confluent monolayer.

-

Virus Infection: Infect the cells with the virus at an MOI that yields 50-100 plaques per well and incubate for 1 hour at 37°C.[1]

-

Compound Treatment: Remove the virus inoculum, wash the cells, and add media containing serial dilutions of GC376.[1]

-

Agarose Overlay: Overlay the cells with a mixture of 2X DMEM and low-melting-point agarose.[1]

-

Incubation: Incubate the plates for 2-3 days at 37°C with 5% CO2 to allow for plaque formation.

-

Plaque Visualization: Fix the cells and stain with crystal violet to visualize and count the plaques.[1]

-

Data Analysis: Calculate the percentage of plaque inhibition for each concentration compared to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration.[1]

Mpro Inhibition Assay (FRET-based)

This enzymatic assay directly measures the inhibitory effect of GC376 on the activity of the viral main protease.

Materials:

-

Recombinant Mpro enzyme

-

FRET-based peptide substrate

-

Assay buffer (e.g., 20 mM Tris pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

GC376

-

384-well plates

-

Fluorescence plate reader

Protocol:

-

Compound Preparation: Prepare serial dilutions of GC376 in DMSO.[6]

-

Enzyme and Inhibitor Pre-incubation: In a 384-well plate, pre-incubate a fixed concentration of recombinant Mpro with varying concentrations of GC376 for a defined period (e.g., 30 minutes) at room temperature.[6][18]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the FRET substrate.[18]

-

Fluorescence Monitoring: Monitor the increase in fluorescence over time using a plate reader at appropriate excitation and emission wavelengths.[18]

-

Data Analysis: Calculate the initial reaction velocities and determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Mechanism of Action: Mpro Inhibition

The primary mechanism of action of GC376 involves the inhibition of the viral main protease (Mpro), a key enzyme in the viral life cycle.

References

- 1. benchchem.com [benchchem.com]

- 2. GC376 - FIP Warriors CZ/SK ® [fipwarriors.eu]

- 3. GC376 - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]

- 5. Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Interaction of GC376, a SARS-COV-2 MPRO inhibitor, with model lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure basis for inhibition of SARS-CoV-2 by the feline drug GC376 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Both Boceprevir and GC376 efficaciously inhibit SARS-CoV-2 by targeting its main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Differing pan-coronavirus antiviral potency of boceprevir and GC376 in vitro despite discordant molecular docking predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Investigation of monotherapy and combined anticoronaviral therapies against feline coronavirus serotype II in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. selleckchem.com [selleckchem.com]

- 18. benchchem.com [benchchem.com]

The Prodrug Nature of GC376: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GC376 is a potent, broad-spectrum inhibitor of coronavirus main proteases (Mpro or 3CLpro), demonstrating significant therapeutic potential against various coronaviruses, including SARS-CoV-2. A critical aspect of its pharmacology is its nature as a prodrug. This technical guide provides an in-depth exploration of the prodrug characteristics of GC376, detailing its conversion to the active antiviral agent, GC373, and the experimental methodologies used to elucidate this mechanism. Quantitative data on its efficacy and cytotoxicity are presented, along with detailed experimental protocols and visual representations of key processes to support further research and development.

Introduction

The coronavirus main protease (Mpro) is an essential enzyme for viral replication, making it a prime target for antiviral drug development.[1] GC376 emerged as a promising inhibitor, initially showing efficacy in treating feline infectious peritonitis (FIP), a fatal feline coronavirus disease.[2] Subsequent research has established its activity against a range of coronaviruses, including SARS-CoV and SARS-CoV-2.[2] GC376 is a dipeptidyl aldehyde bisulfite adduct, a chemical modification that renders it a prodrug.[3][4] This design enhances its stability and solubility, facilitating administration. Upon entering an aqueous physiological environment, GC376 undergoes conversion to its active aldehyde form, GC373.[3][4] This active metabolite then covalently binds to the catalytic cysteine residue in the Mpro active site, inhibiting its function and halting viral polyprotein processing.[5][6] Understanding the kinetics and mechanism of this prodrug-to-drug conversion is crucial for optimizing its therapeutic application.

The Prodrug Conversion of GC376

The conversion of GC376 to its active form, GC373, is a spontaneous chemical process that occurs in aqueous solutions. GC376 is an aldehyde bisulfite adduct, which is a reversible chemical modification of the active aldehyde group in GC373.[3][4] In the physiological environment, the bisulfite group is released, regenerating the reactive aldehyde moiety of GC373.[5]

Mechanism of Action of GC373

Once converted, GC373 acts as a potent inhibitor of the coronavirus main protease (Mpro). The aldehyde group of GC373 forms a covalent bond with the catalytic cysteine residue (Cys145 in SARS-CoV-2 Mpro) in the enzyme's active site.[5][6] This covalent modification effectively blocks the protease's ability to cleave viral polyproteins, which is an essential step in the viral replication cycle.[1]

Quantitative Data

The following tables summarize the in vitro efficacy and cytotoxicity of GC376 and its active form, GC373, against various coronaviruses.

Table 1: In Vitro Efficacy of GC376 and GC373 Against Viral Proteases (Mpro)

| Compound | Virus | Assay Type | IC50 (µM) | Ki (nM) | Reference |

| GC376 | SARS-CoV-2 | FRET | 0.89 | - | [5] |

| GC376 | SARS-CoV-2 | FRET | 0.15 | - | [7] |

| GC376 | FIPV | FRET | - | 2.1 | [8] |

| GC376 | SARS-CoV | FRET | - | 20 | [8] |

| GC376 | SARS-CoV-2 | FRET | - | 40 | [8] |

| GC373 | SARS-CoV-2 | FRET | 0.40 | - | [9] |

Table 2: Antiviral Activity and Cytotoxicity in Cell Culture

| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Therapeutic Index (CC50/EC50) | Reference |

| GC376 | SARS-CoV-2 | Vero | 0.70 | >200 | >285 | [7] |

| GC376 | SARS-CoV-2 | Vero E6 | 3.37 | >100 | >29.6 | [2] |

| GC373 | SARS-CoV-2 | Vero E6 | 1.5 | >100 | >66.7 | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the prodrug nature of GC376.

Fluorescence Resonance Energy Transfer (FRET)-Based Mpro Inhibition Assay

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against the viral main protease.[5][10]

Principle: A synthetic peptide substrate containing the Mpro cleavage site is labeled with a FRET pair (a fluorophore and a quencher). In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore and quencher are separated, leading to an increase in fluorescence. The rate of this increase is proportional to the enzyme's activity.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 20 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3.

-

Enzyme Solution: Recombinant SARS-CoV-2 Mpro is diluted to a final concentration of 50 nM in cold assay buffer.

-

Substrate Solution: A FRET-labeled peptide substrate is diluted to a final concentration of 20 µM in assay buffer.

-

Inhibitor Solution: GC376 or GC373 is serially diluted in DMSO to achieve a range of concentrations.

-

-

Assay Procedure:

-

In a 384-well microplate, add 1 µL of each inhibitor dilution.

-

Add 50 µL of the Mpro enzyme solution to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 50 µL of the substrate solution to each well.

-

Immediately measure the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to a no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

In Vitro Antiviral Assay in Vero E6 Cells

This cell-based assay is used to determine the half-maximal effective concentration (EC50) of a compound in inhibiting viral replication and the 50% cytotoxic concentration (CC50).[6][11]

Principle: The assay measures the ability of a compound to protect cells from virus-induced cell death (cytopathic effect, CPE). The cytotoxicity of the compound is also assessed in uninfected cells.

Protocol:

-

Cell Seeding: Seed Vero E6 cells in 96-well plates and incubate overnight to form a confluent monolayer.

-

Compound Preparation: Prepare serial dilutions of GC376 or GC373 in cell culture medium.

-

Virus Infection and Treatment:

-

Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI), for example, 0.01.

-

After a 1-hour incubation to allow for viral adsorption, remove the virus-containing medium and add the medium containing the serially diluted compound.

-

Include a virus control (cells with virus, no compound) and a cell control (cells with no virus, no compound).

-

-

Cytotoxicity Assay: In a separate plate of uninfected cells, add the same serial dilutions of the compound.

-

Incubation: Incubate both plates for 48-72 hours at 37°C.

-

Assessment of CPE and Cytotoxicity:

-

For the antiviral assay, quantify the virus-induced CPE, often by staining the remaining viable cells with crystal violet.

-

For the cytotoxicity assay, measure cell viability using a method such as the MTT assay or CellTiter-Glo.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of CPE for each compound concentration to determine the EC50 value.

-

Calculate the percentage of cell viability for each compound concentration to determine the CC50 value.

-

The therapeutic index is calculated as the ratio of CC50 to EC50.

-

X-ray Crystallography of Mpro-Inhibitor Complex

This technique provides a high-resolution three-dimensional structure of the Mpro enzyme in complex with the inhibitor, revealing the precise binding interactions.[8][10]

Protocol:

-

Protein and Inhibitor Preparation: Highly purified and concentrated Mpro is prepared. The inhibitor (GC376 or GC373) is dissolved in a suitable solvent.

-

Co-crystallization: The purified Mpro is incubated with a molar excess of the inhibitor to form the Mpro-inhibitor complex. This complex is then subjected to crystallization screening using various conditions.

-

Data Collection: Once suitable crystals are obtained, they are cryo-protected and X-ray diffraction data is collected, typically at a synchrotron source.

-

Structure Determination and Refinement: The diffraction data is processed, and the three-dimensional structure is solved using molecular replacement. The inhibitor molecule is then built into the electron density map, and the entire structure is refined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR studies are instrumental in confirming the conversion of GC376 to GC373 and observing the formation of the covalent bond with the Mpro active site.

Principle: By using 13C-labeled GC376 and GC373, the chemical environment of the carbon atoms can be monitored. Changes in the NMR spectrum upon dissolution in an aqueous solution or upon binding to the Mpro enzyme provide direct evidence of the chemical transformations.

Protocol:

-

Sample Preparation: 13C-labeled GC376 or GC373 is synthesized. Samples are prepared by dissolving the labeled compound in a suitable deuterated solvent (e.g., D2O with a small amount of DMSO-d6 for solubility). For binding studies, the labeled compound is incubated with purified Mpro.

-

NMR Data Acquisition: One-dimensional (1D) and two-dimensional (2D) NMR spectra, such as Heteronuclear Single Quantum Coherence (HSQC), are acquired.

-

Data Analysis: The chemical shifts and the appearance of new signals in the NMR spectra are analyzed to identify the different chemical species present in the solution (e.g., the aldehyde and hydrated forms of GC373, and the diastereomers of GC376) and to confirm the formation of a covalent adduct with the Mpro enzyme.

Conclusion

GC376 is a well-characterized prodrug that is efficiently converted to its active aldehyde form, GC373, under physiological conditions. This active metabolite is a potent inhibitor of the coronavirus main protease, a critical enzyme for viral replication. The data and experimental protocols presented in this technical guide provide a comprehensive overview of the prodrug nature of GC376, supporting its continued investigation and development as a broad-spectrum antiviral therapeutic. The provided methodologies can be adapted for the evaluation of other Mpro inhibitors and antiviral prodrugs.

References

- 1. researchgate.net [researchgate.net]

- 2. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. The preclinical inhibitor GS441524 in combination with GC376 efficaciously inhibited the proliferation of SARS-CoV-2 in the mouse respiratory tract - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]

- 8. Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Improved SARS-CoV-2 Mpro inhibitors based on feline antiviral drug GC376: Structural enhancements, increased solubility, and micellar studies - PMC [pmc.ncbi.nlm.nih.gov]

GC376 in Feline Infectious Peritonitis (FIP) Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the research and application of GC376, a broad-spectrum 3C-like (3CL) protease inhibitor, in the context of Feline Infectious Peritonitis (FIP). FIP is a fatal immune-mediated disease in cats caused by a feline coronavirus (FCoV). The development of targeted antiviral therapies has been a significant turning point in managing this once-untreatable condition. GC376 has been a pivotal compound in this area of research.

Mechanism of Action

GC376 is a prodrug that converts to its active aldehyde form, GC373, upon administration.[1] Its primary mechanism of action is the inhibition of the viral 3C-like protease (3CLpro), an enzyme crucial for the replication of coronaviruses.[2][3] The 3CL protease is responsible for cleaving viral polyproteins into functional proteins necessary for viral replication and assembly.[2] By binding to the active site of this enzyme, GC376 effectively halts the viral life cycle.[1][2] This targeted action makes it a potent antiviral agent against FIP virus (FIPV).

In Vitro Efficacy

GC376 has demonstrated potent in vitro activity against FCoV. Studies have consistently shown its ability to inhibit viral replication in cell cultures at low micromolar concentrations. The half-maximal inhibitory concentration (IC50) of GC376 against FIPV has been reported in the range of 0.4–2 μM.[4] This strong in vitro evidence provided the foundational support for its advancement into preclinical and clinical studies in cats.

Table 1: In Vitro Antiviral Activity of GC376

| Parameter | Reported Value(s) | Reference(s) |

| IC50 against FIPV | 0.4–2 μM | [4] |

| Target | 3C-like Protease (3CLpro) | [1][2] |

| Cell Lines Used | Vero, CRFK | [5] |

Preclinical and Clinical Studies in Feline Models

Following promising in vitro results, GC376 was evaluated in both experimentally induced and naturally occurring cases of FIP. These studies have been crucial in establishing its therapeutic potential.

A common experimental workflow for evaluating GC376 in cats with experimentally induced FIP involves several key stages, from infection to post-treatment monitoring.

-

Animal Models: Studies have utilized specific-pathogen-free (SPF) cats for experimental infection models.[6] Field trials have involved client-owned cats with naturally occurring FIP.[7]

-

Infection: In experimental studies, cats are infected with a specific, virulent strain of FIPV to induce the disease.[6]

-

Treatment Regimen: GC376 is typically formulated in a solution of ethanol and polyethylene glycol 400 for subcutaneous (SC) administration.[7] Dosages have varied, with a common starting point being 15 mg/kg administered every 12 hours.[7][8] Treatment duration is often a minimum of 12 weeks.[8]

-

Monitoring: Efficacy is assessed through regular monitoring of clinical signs (temperature, weight, resolution of effusions), hematology, serum biochemistry, and viral load where possible.

The results from key studies have demonstrated the significant potential of GC376, particularly in cats with the effusive ('wet') form of FIP and without neurological involvement.

Table 2: Summary of Key GC376 Clinical Study Outcomes in Cats

| Study (First Author, Year) | No. of Cats | FIP Form(s) | Dosage | Key Outcomes | Reference(s) |

| Pedersen et al., 2017 | 20 | Various (wet, dry) | 15 mg/kg SC q12h | 19/20 cats showed rapid initial remission. 7 cats achieved long-term remission. Relapses and neurological disease were significant challenges. | [7][8] |

| Kim et al., 2016 | 8 | Experimental Wet FIP | 10-15 mg/kg SC q12h | Treatment reversed disease progression, leading to remission in 6 cats that lasted over a year. | [7] |

Key findings from these studies include:

-

Rapid Remission: Many cats treated with GC376 show a rapid improvement in clinical signs, often within the first two weeks of treatment.[7]

-

Relapses: A significant challenge observed is the high rate of relapse after an initial treatment course, with some studies reporting relapses in 13 out of 19 cats that initially responded.[7][8]

-

Neurological FIP: GC376 has shown limited efficacy in treating FIP with neurological involvement.[8] This is attributed to poor penetration of the blood-brain barrier, with drug concentrations in the brain being only about 3% of plasma levels.[7]

-

Side Effects: Reported side effects include pain at the injection site, subcutaneous fibrosis, and fur loss.[8]

Combination Therapy and Future Directions

The limitations of GC376 monotherapy, particularly the risk of relapse and poor efficacy against neurological FIP, have led to research into combination therapies.

The combination of GC376 with the nucleoside analog GS-441524, which targets the viral RNA-dependent RNA polymerase (RdRp), is a promising strategy.[9] The two drugs have different mechanisms of action, potentially leading to a synergistic or additive therapeutic effect.[2][9] A study investigating this combination reported a 97.8% survival rate (45 out of 46 cats) after a 4-week treatment period, suggesting that combination therapy could shorten treatment duration and improve the overall cure rate.[9][10]

Future research will likely focus on optimizing combination therapy protocols, developing new formulations to improve bioavailability and CNS penetration, and investigating mechanisms of drug resistance. While GC376 has been somewhat overshadowed by the widespread use of GS-441524, it remains a valuable tool in the FIP treatment landscape, especially for potential use in combination therapies or in cases of resistance to other antivirals.[2]

References

- 1. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]

- 2. GC376 - FIP Warriors CZ/SK ® [fipwarriors.eu]

- 3. GC376 - Wikipedia [en.wikipedia.org]

- 4. Antiviral activity of Vigna radiata extract against feline coronavirus in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reversal of the Progression of Fatal Coronavirus Infection in Cats by a Broad-Spectrum Coronavirus Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficacy of a 3C-like protease inhibitor in treating various forms of acquired feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. everycat.org [everycat.org]

- 9. Frontiers | Effect of GS-441524 in combination with the 3C-like protease inhibitor GC376 on the treatment of naturally transmitted feline infectious peritonitis [frontiersin.org]

- 10. Effect of GS-441524 in combination with the 3C-like protease inhibitor GC376 on the treatment of naturally transmitted feline infectious peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Safety and Toxicity Profile of GC376: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

GC376 is a dipeptide-based protease inhibitor that has demonstrated broad-spectrum antiviral activity, notably against coronaviruses.[1][2][3] It is a prodrug of GC373, its active aldehyde form.[4][5] GC376 functions by inhibiting the 3C-like protease (3CLpro), also known as the main protease (Mpro), an enzyme crucial for viral replication in many RNA viruses.[1][6] This technical guide provides a consolidated overview of the initial safety and toxicity profile of GC376, drawing from key preclinical studies. The information is intended to support further research and development of this promising antiviral compound.

Mechanism of Action

GC376 is a competitive inhibitor of the 3C-like protease (3CLpro).[6] As a prodrug, GC376 is a bisulfite adduct of the aldehyde GC373.[4] Under physiological conditions, GC376 converts to its active form, GC373.[4][5] The aldehyde group of GC373 then forms a covalent bond with the cysteine residue in the active site of the 3CLpro, effectively blocking the enzyme's activity.[1][5] This inhibition prevents the cleavage of viral polyproteins into functional proteins, thereby halting viral replication.[6]

In Vitro Safety and Toxicity Profile

The in vitro safety profile of GC376 has been evaluated in various cell lines, primarily through cytotoxicity assays measuring the half-maximal cytotoxic concentration (CC50). A higher CC50 value indicates lower cytotoxicity. The selectivity index (SI), calculated as the ratio of CC50 to the half-maximal effective concentration (EC50), is a critical measure of a drug's therapeutic window.

Quantitative In Vitro Data

| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |

| GC376 | SARS-CoV-2 | Vero E6 | 0.18 | >200 | >1111 | [7] |

| GC376 | SARS-CoV-2 | Vero | 0.70 | >200 | >285 | [8] |

| GC376 | SARS-CoV-2 | Vero E6 | 3.37 | Not specified | >200 | [2] |

| GC376 | SARS-CoV-2 | Vero E6 | 0.643 ± 0.085 | >250 | >388 | [9] |

| GC376 | MERS-CoV | Not specified | 0.5 | Not specified | Not specified | [5] |

| GC373 | SARS-CoV-2 | Not specified | 1.5 ± 0.3 | >200 | >133 | [4] |

In Vitro Experimental Protocols

Cytotoxicity Assay (CC50 Determination):

-

Cell Lines: Vero or Vero E6 cells are commonly used.[7][8][9]

-

Method: Cells are seeded in 96-well plates and incubated overnight.[8] Various concentrations of GC376, typically in a dilution series, are added to the cells.[8] After a defined incubation period (e.g., 48 hours), cell viability is assessed using methods such as the CellTiter-Glo Luminescent Cell Viability Assay or by observing for cytopathic effects.[8] The CC50 value is then calculated as the concentration of the compound that causes a 50% reduction in cell viability.

Antiviral Activity Assay (EC50 Determination):

-

Method 1: Plaque Reduction Assay: This is considered the gold standard for quantifying infectious virus particles.[6] Confluent cell monolayers are infected with the virus in the presence of varying concentrations of GC376. After an incubation period to allow for plaque formation, the cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques. The EC50 is the concentration of GC376 that reduces the number of plaques by 50%.

-

Method 2: Cytopathic Effect (CPE) Inhibition Assay: This assay measures the ability of the antiviral compound to protect cells from virus-induced damage.[6] Cells are infected with the virus and treated with different concentrations of GC376. After incubation, the extent of CPE is observed and quantified. The EC50 is the concentration that inhibits CPE by 50%.[6]

-

Method 3: Viral RNA Quantification: Vero cells are infected with the virus (e.g., at a specific multiplicity of infection, MOI) for a couple of hours, after which the medium is replaced with fresh medium containing different concentrations of the inhibitor.[8] After a set incubation period (e.g., 48 hours), the viral RNA in the cell lysate is quantified using RT-qPCR.[8] The EC50 is the concentration that reduces viral RNA levels by 50%.

In Vivo Safety and Toxicity Profile

The in vivo safety of GC376 has been investigated in animal models, including cats for the treatment of Feline Infectious Peritonitis (FIP) and mice for SARS-CoV-2.

Observations in Feline Studies

In studies treating cats with FIP, GC376 was generally well-tolerated.[5] However, some side effects were reported, including:

-

Transient stinging at the injection site[2]

-

Subcutaneous fibrosis[2]

-

Hair loss[2]

-

Abnormal eruption of permanent teeth in juvenile cats[2]

It is important to note that these studies often involved prolonged treatment durations. For short-term use, such as a 1-2 week course for COVID-19, the risk of these side effects might be reduced.[2]

Observations in Murine Studies

In K18-hACE2 transgenic mice challenged with SARS-CoV-2, GC376 treatment did not show obvious acute toxicity.[10][11] Studies have indicated a good safety profile in this model, with no significant adverse effects observed during the treatment period.[7][10] In one study, healthy specific pathogen-free mice were administered GC376 intramuscularly for 15 days without any clinically significant changes in vital signs.[9]

In Vivo Experimental Protocols

Mouse Model of SARS-CoV-2 Infection:

-

Animal Model: K18-hACE2 transgenic mice, which are susceptible to SARS-CoV-2 infection, are commonly used.[10]

-

Virus Challenge: Mice are intranasally challenged with a specific dose of SARS-CoV-2.[10]

-

Treatment: GC376 is administered, often via intraperitoneal injection, at a specified dosage (e.g., 20 mg/kg) and frequency (e.g., twice daily) for a defined period (e.g., 7 days).[12]

-

Monitoring: Animals are monitored daily for clinical signs of disease, weight loss, and survival.[10]

-

Analysis: At the end of the study or at specific time points, tissues (e.g., lungs, brain) are collected to assess viral load (via RT-qPCR or TCID50 assay) and pathology (via histopathology and immunohistochemistry).[10]

Conclusion

The initial safety and toxicity data for GC376 are promising, indicating a high therapeutic index in vitro and a generally favorable safety profile in animal models.[2][5][7] The observed side effects in feline studies appear to be associated with longer-term administration.[2] For the potential treatment of acute viral infections in humans, such as COVID-19, the data supports further investigation of GC376 in clinical trials.[2][5] Continued research should focus on optimizing dosing regimens to maximize efficacy while minimizing any potential for adverse effects.

References

- 1. GC376 - Wikipedia [en.wikipedia.org]

- 2. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Improved SARS-CoV-2 Mpro inhibitors based on feline antiviral drug GC376: Structural enhancements, increased solubility, and micellar studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Feline coronavirus drug inhibits the main protease of SARS-CoV-2 and blocks virus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Structure basis for inhibition of SARS-CoV-2 by the feline drug GC376 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Both Boceprevir and GC376 efficaciously inhibit SARS-CoV-2 by targeting its main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The preclinical inhibitor GS441524 in combination with GC376 efficaciously inhibited the proliferation of SARS-CoV-2 in the mouse respiratory tract - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficacy of GC-376 against SARS-CoV-2 virus infection in the K18 hACE2 transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchwithrutgers.com [researchwithrutgers.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: In Vitro Efficacy Testing of GC376

For Researchers, Scientists, and Drug Development Professionals

Introduction

GC376 is a dipeptidyl-based broad-spectrum inhibitor of the main protease (Mpro or 3CLpro) found in many coronaviruses, including SARS-CoV-2 and Feline Infectious Peritonitis Virus (FIPV).[1][2] The Mpro enzyme is essential for the cleavage of viral polyproteins, a critical step in the viral replication cycle.[3][4] By targeting this highly conserved enzyme, GC376 presents a promising avenue for antiviral therapy.[4][5] GC376 is a prodrug that is converted to its active aldehyde form, GC373, which covalently binds to the catalytic cysteine residue in the Mpro active site, thereby inhibiting its function.[2][6]

These application notes provide a comprehensive protocol for evaluating the in vitro efficacy of GC376. The described assays are fundamental for determining the compound's antiviral activity, cellular toxicity, and therapeutic window. The key metrics for evaluation are the 50% effective concentration (EC50), the 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI).[7]

Mechanism of Action: Mpro Inhibition

GC376 inhibits viral replication by disrupting the processing of viral polyproteins. The prodrug, a bisulfite adduct, converts to the active aldehyde GC373 upon administration.[2] This active form then targets the active site of the main protease (Mpro), forming a covalent hemithioacetal with the catalytic cysteine residue (e.g., Cys145 in SARS-CoV-2 Mpro).[1][6] This irreversible binding blocks the protease's ability to cleave the viral polyproteins (pp1a and pp1ab) into functional non-structural proteins, ultimately halting viral replication and transcription.[4][8]

References

- 1. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Structural Basis for Coronaviral Main Proteases Inhibition by the 3CLpro Inhibitor GC376 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Both Boceprevir and GC376 efficaciously inhibit SARS-CoV-2 by targeting its main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 8. researchgate.net [researchgate.net]

Synthesizing GC376 for Laboratory Use: A Detailed Guide for Researchers

For Immediate Release

This document provides detailed application notes and protocols for the laboratory-scale synthesis of GC376, a potent broad-spectrum inhibitor of viral 3C-like proteases (3CLpro), also known as the main protease (Mpro). This guide is intended for researchers, scientists, and drug development professionals engaged in antiviral research.

Introduction

GC376 is a dipeptidyl bisulfite adduct prodrug that demonstrates significant antiviral activity against a range of viruses, including coronaviruses. Upon administration, GC376 is converted to its active aldehyde form, GC373, which covalently binds to the catalytic cysteine residue in the active site of the 3CL protease.[1][2][3] This inhibition prevents the proteolytic processing of viral polyproteins, a crucial step in the viral replication cycle.[1][3] The synthesis of GC376 is a multi-step process that involves the preparation of the dipeptidyl aldehyde intermediate (GC373) followed by its conversion to the bisulfite adduct (GC376).[1]

Mechanism of Action

GC376 functions as a prodrug, readily converting to the active aldehyde GC373 under physiological conditions. GC373 then targets and inhibits the viral 3CL protease. The aldehyde warhead of GC373 forms a reversible covalent hemithioacetal linkage with the catalytic cysteine residue within the enzyme's active site, effectively blocking its proteolytic activity and halting viral replication.[2][4][5]

Experimental Protocols

The synthesis of GC376 can be broadly divided into two main stages: the synthesis of the aldehyde precursor GC373, and its subsequent conversion to the bisulfite adduct GC376.

Stage 1: Synthesis of Aldehyde Precursor (GC373)